molecular formula C21H23N3O3S2 B2413974 (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 896353-10-9

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide

Cat. No.: B2413974
CAS No.: 896353-10-9
M. Wt: 429.55
InChI Key: QZMLMZQTECMVKN-XTQSDGFTSA-N
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Description

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Biological Activity

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its unique structure, characterized by a benzothiazole ring, acetamido group, and methylthio substituents, suggests potential for diverse biological activities. This article explores the compound's biological activity, including its antitumor and antimicrobial properties, supported by relevant research findings.

Structural Characteristics

The compound's molecular formula is C20H23N3O3SC_{20}H_{23}N_{3}O_{3}S with a molecular weight of approximately 415.53 g/mol. The presence of functional groups such as the acetamido and methylthio enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and related structures exhibit various pharmacological properties, including:

  • Antitumor Activity : Several studies have demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar in structure to this compound have shown promising results in inhibiting growth in human lung cancer cell lines such as A549 and HCC827 .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary assays suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as eukaryotic organisms like Saccharomyces cerevisiae.

Antitumor Activity

In a study examining the antitumor effects of related compounds, the following results were observed:

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 5HCC82720.46 ± 8.633D
Compound 6NCI-H3586.48 ± 0.112D
Compound 6NCI-H35816.00 ± 9.383D

These results indicate a significantly higher potency in two-dimensional (2D) assays compared to three-dimensional (3D) models, suggesting that the compound's efficacy may vary based on the cellular environment .

Antimicrobial Activity

The antimicrobial efficacy of related benzothiazole derivatives was assessed using broth microdilution testing against Escherichia coli and Staphylococcus aureus. The findings indicated:

  • Benzothiazole Derivatives : Showed higher antibacterial activity compared to benzimidazole derivatives.
  • Minimum Inhibitory Concentrations (MICs) : Specific MIC values were not provided in the available literature; however, compounds similar to this compound demonstrated significant inhibition of bacterial growth.

The proposed mechanism of action involves interaction with specific molecular targets, likely through binding to DNA or enzymes involved in cellular proliferation and survival pathways. The structural components of the compound may facilitate these interactions, leading to modulation of target activity.

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-27-12-11-24-17-10-9-15(22-14(2)25)13-19(17)29-21(24)23-20(26)16-7-5-6-8-18(16)28-3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMLMZQTECMVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.